4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide
Beschreibung
4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide is a complex organic compound characterized by its bromine, dimethylamino, sulfonyl, and methoxy functional groups
Eigenschaften
Molekularformel |
C17H18BrN3O4S2 |
|---|---|
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
3-bromo-N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H18BrN3O4S2/c1-21(2)27(23,24)13-7-5-12(6-8-13)19-17(26)20-16(22)11-4-9-15(25-3)14(18)10-11/h4-10H,1-3H3,(H2,19,20,22,26) |
InChI-Schlüssel |
DYQQZFCYUMZGIS-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Bromination: Introduction of a bromine atom into the benzene ring.
Sulfonylation: Addition of a sulfonyl group to the aromatic ring.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Thioamide Formation: Introduction of the thioamide group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioamide group to a sulfonamide.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide, potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonamides, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-N,N-dimethylaniline: Shares the bromine and dimethylamino groups but lacks the sulfonyl and methoxy functionalities.
4-bromo-N,N-dimethylaniline: Similar structure but with the bromine atom in a different position.
3-chloro-N,N-dimethylaniline: Contains a chlorine atom instead of bromine.
Uniqueness
4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)-N,N-dimethylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
